4-chloro-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-chloro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is also known by several synonyms, including 4-chloro-N-hydroxybenzamidine and 4-chlorobenzamide oxime . This compound is characterized by the presence of a chloro group and a hydroxyimino group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide .
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N’-hydroxybenzenecarboximidamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzamidine derivatives.
Scientific Research Applications
4-chloro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-hydroxybenzamidine
- 4-chlorobenzamide oxime
- 4-chlorophenyl hydroxyimino methylamine
Uniqueness
4-chloro-N’-hydroxybenzenecarboximidamide is unique due to its combination of a chloro group and a hydroxyimino group on a benzene ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
5033-28-3 |
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Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
QBGONPQFBDUVPG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)Cl |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)Cl |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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